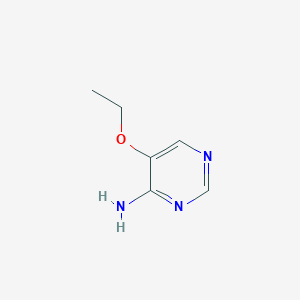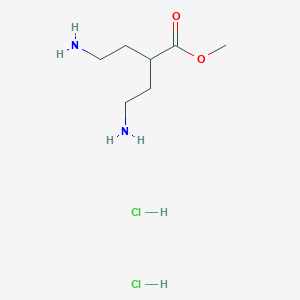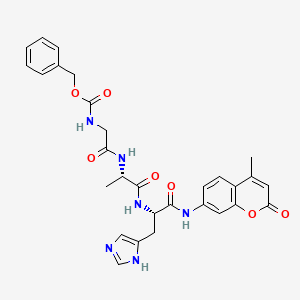
2,4-Difluoro-3-methylphenylboronic acid pinacol ester
描述
2,4-Difluoro-3-methylphenylboronic acid pinacol ester is a type of organoboron reagent . It is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
This compound is used in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 254.08 . It should be stored at a temperature of 2-8°C .作用机制
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may interact with palladium catalysts and organic halides in this context.
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, 2,4-Difluoro-3-methylphenylboronic acid pinacol ester would participate in a transmetalation process . This involves the transfer of the 2,4-difluoro-3-methylphenyl group from boron to palladium, following the oxidative addition of an organic halide to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key method for forming carbon-carbon bonds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the temperature, the choice of solvent, and the presence of a base . Additionally, the stability of the compound can be influenced by factors such as pH and the presence of oxygen .
实验室实验的优点和局限性
One of the main advantages of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester is its ease of synthesis and high yield. In addition, it exhibits promising biological activity, which makes it a potential drug candidate. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
未来方向
There are several future directions for the study of 2,4-Difluoro-3-methylphenylboronic acid pinacol ester. One direction is to further investigate its mechanism of action, which will help to optimize its activity and improve its potential as a drug candidate. Another direction is to explore its activity against other diseases, such as neurodegenerative diseases and infectious diseases. Finally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective inhibitors of specific enzymes or proteins.
科学研究应用
2,4-Difluoro-3-methylphenylboronic acid pinacol ester has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to exhibit promising activity against various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, this compound has been used as a building block in the synthesis of various biologically active molecules.
安全和危害
生化分析
Biochemical Properties
2,4-Difluoro-3-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with enzymes and proteins involved in the catalytic processes of carbon-carbon bond formation. For instance, it is used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to facilitate the formation of biaryl compounds. The nature of these interactions involves the coordination of the boronic ester with the palladium catalyst, followed by transmetalation and reductive elimination steps that lead to the formation of the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly through the synthesis of bioactive compounds. These bioactive compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For example, compounds synthesized using this compound may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki-Miyaura coupling reaction. At the molecular level, this compound binds to palladium catalysts, forming a complex that undergoes oxidative addition, transmetalation, and reductive elimination. These steps result in the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic molecules. The binding interactions with the palladium catalyst and the subsequent catalytic cycle are essential for the compound’s reactivity and effectiveness in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature, light, and the presence of moisture. Over time, prolonged exposure to adverse conditions may lead to degradation, affecting its efficacy in biochemical reactions. Long-term studies on cellular function have not been extensively reported, but the compound’s stability is crucial for its consistent performance in organic synthesis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been widely studied. As with many chemical compounds, varying dosages can lead to different outcomes. At low doses, the compound may be well-tolerated and effective in facilitating biochemical reactions. At higher doses, there may be potential for toxicity or adverse effects, depending on the specific biological context and the compound’s interaction with cellular components .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Its role in organic synthesis suggests that it may be involved in pathways related to the metabolism of synthetic compounds. Enzymes and cofactors that interact with the compound during the Suzuki-Miyaura coupling reaction are crucial for its function. The compound’s impact on metabolic flux or metabolite levels would depend on the specific synthetic context and the nature of the synthesized products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its interaction with transporters or binding proteins could influence its localization and accumulation. The compound’s distribution may be affected by its chemical properties, such as solubility and affinity for specific cellular components. Understanding these factors is essential for optimizing its use in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization mechanisms can influence the compound’s reactivity and interactions with other biomolecules, thereby affecting its overall function in biochemical reactions .
属性
IUPAC Name |
2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAKNAMXPKYUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)

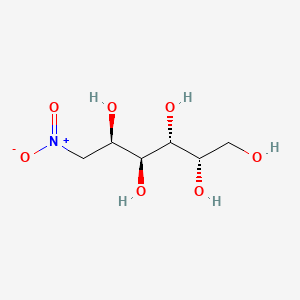
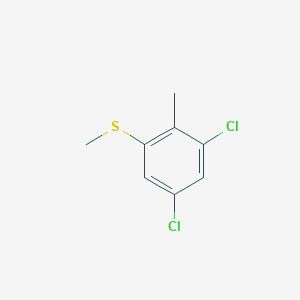
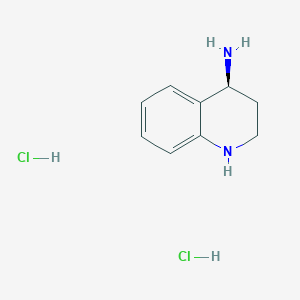

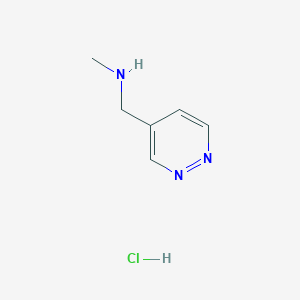

![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)


